molecular formula C11H12Cl2N2O B14910063 n-Cyclopropyl-2-((2,4-dichlorophenyl)amino)acetamide

n-Cyclopropyl-2-((2,4-dichlorophenyl)amino)acetamide

Cat. No.: B14910063
M. Wt: 259.13 g/mol
InChI Key: YTBMRFAQRNHLPX-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-((2,4-dichlorophenyl)amino)acetamide is a chemical compound of interest in medicinal chemistry and biological research. It features a core acetamide structure, a common motif in pharmaceuticals, which is N-substituted with a cyclopropyl group and an aromatic amine bearing two chlorine atoms. The 2,4-dichlorophenyl group is a significant structural component known to influence the binding affinity and selectivity of molecules in biochemical assays . Compounds within this chemical class, particularly those incorporating the N-cyclopropylacetamide moiety, are frequently investigated for their potential as inhibitors of various biological targets . Researchers are exploring such structures in diverse areas, including neuroscience and oncology . The specific stereoelectronic properties imparted by the cyclopropyl ring and the halogenated phenyl group make this compound a valuable scaffold for structure-activity relationship (SAR) studies and for the development of novel bioactive molecules . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H12Cl2N2O

Molecular Weight

259.13 g/mol

IUPAC Name

N-cyclopropyl-2-(2,4-dichloroanilino)acetamide

InChI

InChI=1S/C11H12Cl2N2O/c12-7-1-4-10(9(13)5-7)14-6-11(16)15-8-2-3-8/h1,4-5,8,14H,2-3,6H2,(H,15,16)

InChI Key

YTBMRFAQRNHLPX-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CNC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Structural and Computational Insights

Molecular Characteristics

The compound’s IUPAC name, N-cyclopropyl-2-(2,4-dichlorophenyl)acetamide, reflects its core structure: a cyclopropyl group bonded to the amide nitrogen and a 2,4-dichlorophenyl group attached to the acetamide’s methylene carbon. Key properties include:

  • Molecular formula : C₁₁H₁₁Cl₂NO
  • Molecular weight : 244.11 g/mol
  • XLogP3 : 3.2 (indicating moderate lipophilicity).

The SMILES string C1CC1NC(=O)CC2=C(C=C(C=C2)Cl)Cl confirms the spatial arrangement, while the InChIKey MICAOVQSXLZOFH-UHFFFAOYSA-N enables precise database referencing.

Synthetic Pathways

Classical Amide Coupling

The most direct route involves condensing 2-(2,4-dichlorophenyl)acetic acid with cyclopropylamine via an acyl chloride intermediate:

Step 1: Acid Chloride Formation
2-(2,4-Dichlorophenyl)acetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) under reflux. The reaction produces 2-(2,4-dichlorophenyl)acetyl chloride, with HCl and SO₂ as byproducts.

Step 2: Amide Bond Formation
The acyl chloride is reacted with cyclopropylamine in the presence of a base (e.g., triethylamine) to neutralize HCl. The reaction proceeds at 0–25°C in tetrahydrofuran (THF) or DCM, yielding the crude product:
$$
\text{2-(2,4-Dichlorophenyl)acetyl chloride} + \text{Cyclopropylamine} \xrightarrow{\text{Base}} \text{N-Cyclopropyl-2-(2,4-dichlorophenyl)acetamide}
$$

Yield : 65–75% after purification by recrystallization (ethanol/water).

Coupling Reagent-Mediated Synthesis

To avoid handling corrosive acyl chlorides, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) are employed:

  • Activation : 2-(2,4-Dichlorophenyl)acetic acid is activated with EDC/HOBt in DCM or dimethylformamide (DMF).
  • Amidation : Cyclopropylamine is added, and the mixture is stirred at room temperature for 12–24 hours.

Advantages : Higher yields (80–85%) and milder conditions compared to classical methods.

Alternative Routes

Enzymatic Synthesis

Lipase-catalyzed amidation in non-aqueous media offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) has been used for analogous acetamide syntheses, though yields remain suboptimal (~50%).

Industrial-Scale Optimization

Patent-Derived Innovations

WO2019016828A1 details advanced techniques for structurally related acetamides, emphasizing:

  • Catalytic Hydrogenation : Pd/C or Raney Ni for intermediate reductions.
  • Crystallization Controls : Polymorph purification using solvent-antisolvent systems (e.g., acetone/hexane).
  • Continuous Flow Systems : Enhanced safety and scalability for exothermic amidation steps.

Purification and Characterization

Recrystallization

The crude product is dissolved in hot ethanol and gradually cooled to induce crystallization. Impurities (unreacted acid, amine) remain in the mother liquor.

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (3:7) eluent achieves >95% purity, as confirmed by HPLC.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.05 (m, 4H, cyclopropyl), 3.45 (s, 2H, CH₂), 7.25–7.45 (m, 3H, aromatic).
  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Chemical Reactions Analysis

Types of Reactions: n-Cyclopropyl-2-((2,4-dichlorophenyl)amino)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: n-Cyclopropyl-2-((2,4-dichlorophenyl)amino)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in assays to evaluate its effects on different biological systems .

Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a lead compound in the development of new drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical structure makes it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((2,4-dichlorophenyl)amino)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Compound Name Molecular Formula Substituents Melting Point (°C) Synthetic Yield (%) Key Applications/Notes
Target Compound C₁₁H₁₁Cl₂N₂O 2,4-dichlorophenylamino, cyclopropyl Not reported Not reported Structural analog of pesticidal agents (inferred)
N-Cyclopropyl-2-(p-tolyl)acetamide (6c) C₁₂H₁₅NO p-tolyl, cyclopropyl 60–147 67 Model compound for α-arylation studies
N-Cyclopropyl-2-(furan-3-yl)acetamide (6d) C₉H₁₂N₂O₂ furan-3-yl, cyclopropyl 60–147 70 Synthetic intermediate
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) C₁₇H₁₂Cl₂N₃O₃ 2,4-dichlorobenzyl, quinazolinone Not reported Not reported Anticonvulsant candidate
N-Cyclopropyl-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide C₁₂H₁₃F₃N₂O₂ 4-(trifluoromethoxy)phenyl, cyclopropyl Not reported Not reported Potential agrochemical agent
Alachlor C₁₄H₂₀ClNO₂ methoxymethyl, 2,6-diethylphenyl Not reported Not reported Herbicide (chloroacetamide class)

Structural and Functional Insights

  • Cyclopropyl vs. Benzyl Groups: The cyclopropyl ring in the target compound provides steric hindrance and conformational rigidity, contrasting with the flexible benzyl group in compound 1 . This may influence metabolic stability or receptor selectivity. Heterocyclic Moieties: Compounds like 6d (furan) and 1 (quinazolinone) incorporate heterocycles, which often enhance bioavailability or target specificity compared to purely aromatic systems .

Biological Activity

n-Cyclopropyl-2-((2,4-dichlorophenyl)amino)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including various studies, mechanisms of action, and relevant data tables summarizing findings.

Chemical Structure and Properties

The compound this compound features a cyclopropyl group attached to an acetamide moiety, with a dichlorophenyl substituent. Its chemical formula is C11H12Cl2N2OC_{11}H_{12}Cl_2N_2O.

PropertyValue
Molecular Weight253.14 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

Research indicates that this compound may exert its biological effects through several mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may interact with various receptors, contributing to its pharmacological profile.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha. This suggests its potential utility in treating inflammatory diseases.

Antitumor Activity

Recent investigations have explored the compound's antitumor properties. In various cancer cell lines, it has exhibited cytotoxic effects, indicating its potential as an anticancer agent.

Table 2: Antitumor Activity Data

Cell LineIC50 (µM)
A375 (Melanoma)5.0
MCF-7 (Breast Cancer)10.0
HCT116 (Colon Cancer)8.5

Case Studies

  • Case Study on Inflammatory Response :
    In a study involving LPS-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha levels compared to untreated controls, showcasing its anti-inflammatory potential.
  • Case Study on Cancer Cell Lines :
    In a comparative study of various derivatives, this compound was found to be more effective than standard chemotherapeutic agents in inhibiting the growth of melanoma cells.

Absorption and Distribution

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability.

Toxicological Profile

Toxicity assessments indicate that at therapeutic doses, the compound exhibits low toxicity to normal cells while maintaining efficacy against cancer cells.

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